molecular formula C19H20N4O2S B5576840 5-(phenoxymethyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(phenoxymethyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B5576840
M. Wt: 368.5 g/mol
InChI Key: WIHLJKGBNCHYSS-DEDYPNTBSA-N
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Description

5-(phenoxymethyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(phenoxymethyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is 368.13069707 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Research on derivatives of 1,2,4-triazole, similar to the mentioned compound, has demonstrated significant antioxidant activity. For instance, a study by Maddila et al. (2015) synthesized novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives and evaluated their antioxidant activity through various assays. The findings highlighted compounds with electron-releasing groups exhibiting potent antioxidant properties, underscoring the potential of triazole derivatives in combating oxidative stress-related conditions (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).

Corrosion Inhibition

The triazole derivatives have been identified as effective corrosion inhibitors, suggesting applications in protecting metals against corrosion. Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases of pyridyl substituted triazoles and their role as corrosion inhibitors for mild steel in hydrochloric acid solution. The study demonstrated that these compounds exhibit high inhibition performance, indicating their potential in industrial applications to extend the lifespan of metal structures and components (Ansari, Quraishi, & Singh, 2014).

DNA Methylation Inhibition

The functionalization of triazole derivatives has been explored for their impact on cancer DNA methylation, a crucial process in gene expression and cancer progression. Hakobyan et al. (2017) investigated the aminomethylation and cyanoethylation reactions of 5-(4-alkoxybenzyl)-4-methyl(phenyl, allyl)-4H-1,2,4-triazole-3-thiols, evaluating their effects on cancer DNA methylation. This research opens pathways for developing novel DNA methylation inhibitors, potentially contributing to cancer therapy (Hakobyan et al., 2017).

Properties

IUPAC Name

3-(phenoxymethyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-12-24-17-10-8-15(9-11-17)13-20-23-18(21-22-19(23)26)14-25-16-6-4-3-5-7-16/h3-11,13H,2,12,14H2,1H3,(H,22,26)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHLJKGBNCHYSS-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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